molecular formula C17H21F3N4O B5668990 N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide

N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide

Cat. No. B5668990
M. Wt: 354.4 g/mol
InChI Key: WTEYRLKKGOQLLQ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclobutane derivatives, such as N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide, often involves the use of donor-acceptor cyclopropanes or corresponding cyclobutanes treated with various reagents under specific conditions. For example, Garve et al. (2017) demonstrated a synthetic procedure to access pyrrolidines and piperidines from donor-acceptor cyclopropanes and cyclobutanes, leading to high yields under mild conditions, showcasing the versatility in forming such complex structures (Garve, Kreft, Jones, & Werz, 2017).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by their cyclobutane core, which can be functionalized with various substituents to achieve desired physical and chemical properties. Techniques such as NMR, MS, and X-ray crystallography are pivotal in confirming the structure of such compounds. For instance, Zhou et al. (2021) utilized 1H NMR, MS, and X-ray diffraction to confirm the structure of a novel compound, demonstrating the importance of these analytical techniques in the structural elucidation of complex molecules (Zhou et al., 2021).

properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O/c18-17(19,20)14-6-7-21-16(23-14)24-8-12(10-4-5-10)13(9-24)22-15(25)11-2-1-3-11/h6-7,10-13H,1-5,8-9H2,(H,22,25)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEYRLKKGOQLLQ-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CN(CC2C3CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.